molecular formula C21H25N3O2S B2845741 3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 946237-67-8

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No. B2845741
CAS RN: 946237-67-8
M. Wt: 383.51
InChI Key: CRTSBMFILJINPC-UHFFFAOYSA-N
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Description

3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal potentials. Studies have shown that these compounds exhibit significant inhibitory activities against various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Deohate & Palaspagar, 2020; Maddila et al., 2016).

Anti-Inflammatory Properties

Some thiazolo[3,2-a]pyrimidine derivatives have been identified to possess moderate anti-inflammatory activities, showcasing the therapeutic potential of these compounds in treating inflammation-related conditions (Tozkoparan et al., 1999).

Antiproliferative and Anticancer Activities

The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives have also extended to exploring their antiproliferative activities against cancer cell lines. Certain derivatives have demonstrated selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents (Nagaraju et al., 2020).

Antinociceptive and Anti-inflammatory Effects

Research into thiazolo[3,2-a]pyrimidine derivatives has also revealed their antinociceptive and anti-inflammatory properties, further underscoring the therapeutic value of these compounds in pain management and inflammation control (Selvam et al., 2012).

Gastric Antisecretory Activity

Derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their gastric antisecretory activity, demonstrating potential applications in the treatment of gastric acid-related disorders (Sugiyama et al., 1989).

Mechanism of Action

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . It is a promising target in drug discovery for schizophrenia .

Mode of Action

This compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, inhibiting its function and leading to an increase in the concentration of glycine in the synaptic cleft . This can enhance the function of NMDA receptors, which are implicated in the pathophysiology of schizophrenia .

Biochemical Pathways

The inhibition of GlyT1 leads to an increase in the synaptic concentration of glycine . Glycine acts as a co-agonist at NMDA receptors, enhancing their function . This can lead to improvements in the negative and cognitive symptoms of schizophrenia .

Pharmacokinetics

Preliminary optimization of the blood-brain barrier penetration has been conducted . This suggests that the compound has the potential to cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of GlyT1 and the subsequent increase in glycine concentrations can lead to enhanced NMDA receptor function . This can result in improvements in the negative and cognitive symptoms of schizophrenia . For example, it has been shown that this compound can inhibit the hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .

properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-13-22-21-24(20(15)26)18(14-27-21)12-19(25)23-9-7-17(8-10-23)11-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSBMFILJINPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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